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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxane

Cat. No.: B15439894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-
tetramethyloxane, a hindered ether with potential applications as a sustainable solvent in
organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification,
characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,2,6,6-tetramethyloxane were acquired in deuterated chloroform
(CDCIs). The proton (*H) NMR spectrum was recorded at 400 MHz, and the carbon-13 (33C)
NMR spectrum was recorded at 101 MHz. The chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).

'H NMR Data

The *H NMR spectrum is characterized by two distinct signals corresponding to the methyl and
methylene protons of the tetramethyloxane ring.
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Chemical Shift (o

Multiplicity Integration Assignment
ppm)
1.15 Singlet 12H 4 x CHsz at C2 and C6
) CH:z at C3, C4, and
1.45-1.55 Multiplet 6H

C5

13C NMR Data

The 13C NMR spectrum shows four signals, consistent with the molecular symmetry of 2,2,6,6-

tetramethyloxane.

Chemical Shift (6 ppm) Assighment

17.0 Methylene carbons (C4)
31.0 Methyl carbons (CHs)

38.0 Methylene carbons (C3, C5)
71.0 Quaternary carbons (C2, C6)

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,6,6-tetramethyloxane is expected to exhibit characteristic absorption

bands for C-H and C-O functional groups. The most significant absorption is the C-O-C

stretching vibration, which is typical for ethers.

Wavenumber (cm—?) Intensity Assignment

2950 - 2850 Strong C-H stretching (alkane)
1470 - 1450 Medium C-H bending (alkane)

1380 - 1365 Medium C-H bending (gem-dimethyl)
1150 - 1050 Strong C-O-C stretching (ether)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2,2,6,6-tetramethyloxane. The data presented here is based on electron ionization (EI)
mass spectrometry.

m/z Relative Intensity (%) Assignment

142 5 [M]* (Molecular lon)
127 100 [M - CHs]*

83 40 [M - CaHo]*

57 80 [CaHo]*

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a 400 MHz spectrometer. The sample was
dissolved in deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal
standard. For *H NMR, a standard pulse sequence was used. For 3C NMR, a proton-
decoupled pulse sequence was employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer
equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat
liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the
range of 4000-400 cm™1,

Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the
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separated components were introduced into the mass spectrometer. The El energy was set to
70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2,2,6,6-tetramethyloxane.
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Caption: General workflow for the spectroscopic characterization of 2,2,6,6-tetramethyloxane.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2,6,6-Tetramethyloxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154398944#spectroscopic-data-of-2-2-6-6-
tetramethyloxane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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